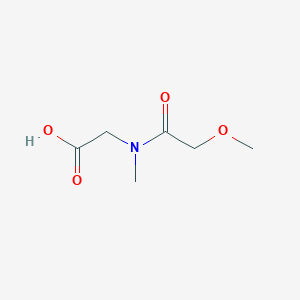
2,5-二硝基苯甲醛
描述
“2,5-Dinitrobenzaldehyde” is a chemical compound with the molecular formula C7H4N2O5 . It has an average mass of 196.117 Da and a monoisotopic mass of 196.012024 Da .
Molecular Structure Analysis
The molecular structure of “2,5-Dinitrobenzaldehyde” consists of a benzene ring with two nitro groups (-NO2) and one aldehyde group (-CHO) attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,5-Dinitrobenzaldehyde” include a boiling point of 366.2±32.0 °C (Predicted) and a density of 1.571±0.06 g/cm3 (Predicted) .
科学研究应用
合成和化学反应
- 合成前体应用: 2,5-二硝基苯甲醛在有机化学中作为有价值的合成前体。Martin等人(2019年)的研究强调了其在合成过程中的用途以及其同分异构体的误识别(Martin, Mercado, & Mayer, 2019)。
- 与碱的反应性: Forbes和Gregory(1968年)研究了2,5-二硝基苯甲醛与稀释的氢氧化钠的反应,导致2-硝基-4-亚硝基酚和甲酸的形成,表明其在化学转化中的潜力(Forbes & Gregory, 1968)。
热量计和热学研究
- 热性质分析: Wang等人(2005年)对结晶的2,5-二硝基苯甲醛进行了热量计研究和热分析,提供了关于其热容量、熔点和热稳定性的重要数据(Wang et al., 2005)。
光解和环境相互作用
- 海水中的光解: Prak等人(2013年)探讨了2,5-二硝基苯甲醛在海水中的光解,分析了环境因素如pH值、温度和盐度如何影响其降解速率(Prak et al., 2013)。
- 光解转化: Prak等人(2012年)的相关研究调查了2,5-二硝基苯甲醛在各种水体中的光解转化,为其环境行为提供了见解(Prak et al., 2012)。
化学反应和合成
- 机理研究: Macháček等人(1994年)研究了2,5-二硝基苯甲醛与氢氧根离子的反应动力学和机理,有助于更好地理解其化学行为(Macháček, Manová, Sedlák, & Štěrba, 1994)。
盐析行为
- 溶解度和离子强度: Prak和O'Sullivan(2011年)评估了2,5-二硝基苯甲醛在水和海水中的盐析行为,提供了与环境和化学工程相关的重要溶解度数据(Prak & O’Sullivan, 2011)。
生化分析
Biochemical Properties
2,5-Dinitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as an inhibitor for certain enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and affecting cellular metabolism . The interactions between 2,5-Dinitrobenzaldehyde and biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function.
Cellular Effects
The effects of 2,5-Dinitrobenzaldehyde on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can induce oxidative stress by generating reactive oxygen species (ROS), which can activate cell signaling pathways related to stress responses . This compound can also influence gene expression by modulating transcription factors involved in oxidative stress and inflammation. At higher concentrations, 2,5-Dinitrobenzaldehyde can cause cellular damage, leading to apoptosis or necrosis due to excessive ROS production and subsequent oxidative damage to cellular components .
Molecular Mechanism
The molecular mechanism of 2,5-Dinitrobenzaldehyde involves its interaction with cellular biomolecules, particularly proteins and nucleic acids. It can form adducts with thiol groups in proteins, leading to enzyme inhibition or activation . Additionally, 2,5-Dinitrobenzaldehyde can interact with DNA, causing mutations or strand breaks, which can affect gene expression and cellular function. The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism, as ROS can damage various cellular components, including lipids, proteins, and DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dinitrobenzaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to 2,5-Dinitrobenzaldehyde in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and altered cellular functions . The temporal effects are also influenced by the compound’s concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of 2,5-Dinitrobenzaldehyde in animal models vary with different dosages. At low doses, the compound can induce mild oxidative stress and activate protective cellular responses . At higher doses, it can cause significant toxicity, leading to tissue damage and organ dysfunction. Studies have shown that high doses of 2,5-Dinitrobenzaldehyde can cause liver and kidney damage in animal models, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
2,5-Dinitrobenzaldehyde is involved in various metabolic pathways, primarily related to its role as an oxidative stress inducer . It can interact with enzymes involved in the detoxification of ROS, such as superoxide dismutase and catalase, affecting their activity and altering the cellular redox state . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,5-Dinitrobenzaldehyde is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of 2,5-Dinitrobenzaldehyde is primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress . The compound can also localize to the nucleus, where it can interact with DNA and affect gene expression . Post-translational modifications and targeting signals may direct 2,5-Dinitrobenzaldehyde to specific subcellular compartments, influencing its activity and function .
属性
IUPAC Name |
2,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQDLKFHFLTMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597693 | |
| Record name | 2,5-Dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198424-70-2 | |
| Record name | 2,5-Dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)












